molecular formula C17H13NO2 B14876501 N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide

N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide

Cat. No.: B14876501
M. Wt: 263.29 g/mol
InChI Key: DDKDZIDDFRMXPJ-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a 1,2-dihydroacenaphthylene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide typically involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in a solvent such as 2-propanol . This reaction results in the formation of the desired carboxamide compound. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various substitution reactions. The furan ring’s reactivity allows it to engage in interactions with biological molecules, potentially disrupting microbial cell processes and exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide is unique due to its combination of a furan ring with a 1,2-dihydroacenaphthylene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide

InChI

InChI=1S/C17H13NO2/c19-17(15-5-2-10-20-15)18-14-9-8-12-7-6-11-3-1-4-13(14)16(11)12/h1-5,8-10H,6-7H2,(H,18,19)

InChI Key

DDKDZIDDFRMXPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CO4

Origin of Product

United States

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